4-Amino-7-iodoquinoline
Overview
Description
4-Amino-7-iodoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H7IN2 and its molecular weight is 270.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
7-Iodoquinolin-4-amine, also known as 4-Amino-7-iodoquinoline or 7-IODO-QUINOLIN-4-YLAMINE, is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are often microbial cells, where they exhibit antimicrobial activity . .
Mode of Action
It is known that 4-aminoquinoline derivatives often interact with their targets through nucleophilic aromatic substitution reactions . This interaction can lead to changes in the target cells, often resulting in their death .
Biochemical Pathways
4-aminoquinoline derivatives are known to interfere with various biological and biochemical processes in microbial cells . These can include disruption of DNA replication, protein synthesis, and cell wall synthesis .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Given its antimicrobial activity, it can be inferred that the compound likely leads to the death of microbial cells .
Action Environment
The action environment can greatly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its targets and carries out its action . .
Biochemical Analysis
Biochemical Properties
4-Amino-7-iodoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in oxidative stress responses. It has been shown to inhibit certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound can bind to DNA and RNA, affecting nucleic acid metabolism and gene expression .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it affects the expression of genes involved in stress responses, inflammation, and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and nucleic acids, altering their structure and function. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can intercalate into DNA, disrupting the double helix and inhibiting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for chronic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and modulation of immune responses. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects .
Biological Activity
4-Amino-7-iodoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (C9H7IN2) features a quinoline ring substituted with an amino group at the 4-position and an iodine atom at the 7-position. Its structure is critical for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of iodoquinoline derivatives, including this compound. The presence of iodine enhances the compound's efficacy against various pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 1.0 µg/mL |
Klebsiella pneumoniae | 0.5 µg/mL | |
Escherichia coli | 0.8 µg/mL |
These results indicate that derivatives of this compound possess significant antimicrobial properties, making them candidates for further development as antibacterial agents .
Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines. Research suggests that it may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and tubulin polymerization interference.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized below:
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 20.1 |
A549 | 25.3 |
KB-V1 | 14.0 |
The IC50 values indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, it disrupts microtubule formation, which is crucial for mitosis.
- ROS Generation : Increased levels of ROS can lead to oxidative stress, contributing to cytotoxicity in cancer cells.
Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. These compounds enhance the expression of neuroprotective genes and suppress inflammation in neuronal cells .
Properties
IUPAC Name |
7-iodoquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLVKANMLYHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193151 | |
Record name | 4-Amino-7-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-16-2 | |
Record name | 4-Amino-7-iodoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040107162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-7-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.